molecular formula C11H10N4 B8723365 4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile

4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile

Cat. No.: B8723365
M. Wt: 198.22 g/mol
InChI Key: POJFNXDMIWYEDC-UHFFFAOYSA-N
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Description

4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(3-aminopyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C11H10N4/c12-7-9-1-3-10(4-2-9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14)

InChI Key

POJFNXDMIWYEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution containing 4-(3-nitro-pyrazol-1-ylmethyl)-benzonitrile (97 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 4-(3-amino-pyrazol-1-ylmethyl)-benzonitrile as a yellow oil, which was used in the following step with no further purification.
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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